5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide
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Overview
Description
The compound “5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide” is a quinazoline derivative . Quinazoline derivatives have been studied for their potential as chitin synthase inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been carried out in several steps, starting from the reaction between 1-methylquinazoline-2,4 (1H,3H)-dione and ethyl chloroacetate to yield the ethyl acetate derivative . This ester was hydrolyzed to the corresponding carboxylic acid derivative that was then utilized to couple several amino acids getting the final designed compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrolysis, and amide coupling . The exact reactions would depend on the specific conditions and reagents used.Scientific Research Applications
Analgesic and Anti-inflammatory Properties Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. For example, a series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones demonstrated notable analgesic and anti-inflammatory activities, with certain compounds emerging as more potent than standard reference drugs. These findings suggest the potential of quinazolinone derivatives in the treatment of pain and inflammation (Alagarsamy et al., 2008).
Anticonvulsant Activity Another area of application is in the development of anticonvulsant agents. Derivatives of 3H-quinazolin-4-one have shown promising anticonvulsant activity at low doses. This research indicates the potential for quinazolinone derivatives to be developed into new therapeutic agents for the management of seizures (El-Helby & Wahab, 2003).
Antimicrobial and Antitubercular Activities Quinazolin-4-ones linked with thiazole hybrids have been identified with significant antibacterial action, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some compounds displayed better antibacterial activity than standard drugs, highlighting their potential as new antitubercular agents (Nagaladinne et al., 2020).
Antihistaminic Agents Research into 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has revealed significant in vivo H1-antihistaminic activity, with some compounds offering protection from histamine-induced bronchospasm. This suggests the potential for developing new classes of H1-antihistamines based on quinazolinone derivatives (Alagarsamy et al., 2009).
Future Directions
Properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-9-11-17(12-10-16)13-14-23-20(26)8-4-5-15-25-21(27)18-6-2-3-7-19(18)24-22(25)28/h2-3,6-7,9-12H,4-5,8,13-15H2,1H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRIPGQMLDBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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